molecular formula C9H18N2O B150046 N-Methyl-N-(piperidin-4-yl)propionamide CAS No. 139062-82-1

N-Methyl-N-(piperidin-4-yl)propionamide

Cat. No.: B150046
CAS No.: 139062-82-1
M. Wt: 170.25 g/mol
InChI Key: LECBBGYIXBZWIA-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-4-yl)propionamide is a synthetic compound belonging to the 4-anilidopiperidine class, designed as a μ-opioid receptor (MOR) ligand with high selectivity over δ-opioid receptors (DOR). Its structure features a piperidine core substituted with a propionamide group at the 4-position, where the nitrogen atom is methylated (N-methyl) to modulate receptor interactions . This compound was developed as part of a broader effort to optimize opioid analgesics with reduced side effects, leveraging structural modifications to enhance binding affinity and selectivity .

Key structural attributes include:

  • Piperidine ring: Provides a rigid scaffold for receptor docking.
  • N-Methyl propionamide: Enhances lipophilicity and influences hydrogen bonding with MOR.
  • 5-Substituted tetrahydronaphthalen-2-yl-methyl group: Introduces hydrophobic interactions critical for receptor selectivity .

Properties

CAS No.

139062-82-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O/c1-3-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3

InChI Key

LECBBGYIXBZWIA-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C1CCNCC1

Canonical SMILES

CCC(=O)N(C)C1CCNCC1

Synonyms

Propanamide, N-methyl-N-4-piperidinyl-

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
NMP has been identified as a potential therapeutic agent due to its interaction with opioid receptors. It is particularly noted for its efficacy as an analgesic, addressing various types of pain including chronic, postoperative, and neuropathic pain. Research indicates that NMP derivatives can act as opioid receptor ligands, specifically targeting the mu (μ) and delta (δ) receptors, which are crucial for pain modulation .

Therapeutic Applications
The compound has shown promise in treating conditions such as:

  • Pain Management : Effective in alleviating chronic pain, migraine, and postoperative pain.
  • Addiction Treatment : Potential use in managing drug addiction and withdrawal symptoms.
  • Psychiatric Disorders : Investigated for its role in treating depression and anxiety disorders through its monoamine neurotransmitter reuptake inhibition capabilities .

Chemical Synthesis

NMP serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of new compounds:

  • Building Block for Complex Molecules : NMP is utilized in synthesizing more complex organic molecules, particularly those with therapeutic properties .
  • Intermediate in Drug Development : It has been used as an intermediate in the synthesis of other pharmaceuticals, such as lasmiditan, a medication for migraine treatment .

Biological Research

NMP is employed in biological studies to understand enzyme interactions and receptor binding mechanisms:

  • Enzyme Interaction Studies : Researchers use NMP to explore how it interacts with different enzymes and receptors, aiding in the design of new drugs.
  • Receptor Binding Studies : Its role as a ligand allows scientists to investigate binding affinities and the biological activity of related compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal Chemistry Analgesics, addiction treatmentActive at μ and δ opioid receptors
Chemical Synthesis Building block for complex moleculesUsed in drug development processes
Biological Research Enzyme interactions, receptor bindingValuable for studying pharmacological effects

Case Studies

  • Opioid Receptor Ligands
    A study demonstrated that NMP derivatives exhibit significant binding affinity to μ-opioid receptors, leading to potent analgesic effects in vivo. These findings suggest that modifications to the NMP structure could enhance its therapeutic profile against pain .
  • Synthesis of Lasmiditan
    Research highlighted the use of NMP as an intermediate in synthesizing lasmiditan. This process underscores the compound's importance in developing new treatments for migraine disorders .
  • Monoamine Reuptake Inhibition
    Investigations into NMP's ability to inhibit monoamine reuptake have shown potential implications for treating mood disorders. The compound's action on neurotransmitter systems could pave the way for novel antidepressants .

Comparison with Similar Compounds

Key Observations:

Methylene Group Removal : Compound 20 (without a methylene group between piperidine and propionamide) exhibits 290-fold higher MOR affinity than compound 8 (with methylene), highlighting the importance of direct nitrogen substitution for receptor engagement .

Substituent Effects: Hydroxyl Group (Compound 20): Achieves sub-nanomolar MOR affinity (2 nM) and 5,000-fold selectivity over DOR, surpassing fentanyl’s selectivity . Amino Group (Compound 10): Moderate affinity (40 nM) but retains high selectivity (>250-fold), suggesting amino groups may sterically hinder optimal binding .

Fluorine vs. Chlorine Substitutions : Fluorine on the N-phenyl ring (e.g., compound 38 ) improves MOR binding compared to chlorine, likely due to enhanced electronegativity and reduced steric bulk .

Functional Activity and Selectivity

  • In Vitro Agonist Activity :

    • Compound 20 showed potent agonist activity in guinea pig ileum (GPI) assays (EC₅₀ = 55 ± 4 nM) but weak activity in mouse vas deferens (MVD) assays, aligning with its DOR inactivity .
    • Compound 21 (hydroxyl-substituted) displayed moderate GPI activity (EC₅₀ = 600 ± 90 nM), indicating hydroxyl groups may partially disrupt receptor activation .
  • In Vivo Discrepancy: Despite its high in vitro affinity, compound 20 failed to alleviate acute pain in rat models at doses up to 30 μg (intrathecal administration). This suggests pharmacokinetic limitations (e.g., blood-brain barrier penetration) or engagement of non-analgesic signaling pathways .

Pharmacokinetic Considerations

  • Metabolic Stability : The 5-hydroxyl group in compound 20 may increase susceptibility to glucuronidation, reducing bioavailability .
  • Structural Rigidity : The tetrahydronaphthalene moiety enhances lipid solubility but could limit aqueous solubility, complicating formulation .

Preparation Methods

Selection of Piperidine Precursors

The synthesis of N-Methyl-N-(piperidin-4-yl)propionamide typically begins with 1-phenyl-4-piperidone or analogous derivatives. In the patented route, 1-phenyl-4-piperidone reacts with aniline in acetic acid solvent under controlled conditions to form 1-benzyl-4-cyano-4-anilino piperidine (Compound I). This step substitutes potassium cyanide with trimethyl cyanato silane, reducing toxicity risks while maintaining a 1:1.05–1.1 molar ratio with the piperidone precursor. Acetic acid serves as both solvent and proton donor, enabling nucleophilic attack by aniline at the ketone group.

Cyanide-Free Amination Strategies

Traditional methods for introducing amine groups to piperidine rings often rely on hazardous cyanide reagents. The innovation in replaces potassium cyanide with trimethyl cyanato silane, which reacts with 1-phenyl-4-piperidone at 30–40°C. This change eliminates the need for specialized handling of cyanide waste, simplifies post-reaction neutralization (pH adjustment to alkalinity with ammonia), and achieves a 95% conversion rate.

Methylation and Acylation Reactions

Alkylation Using Dimethyl Sulfate

Methylation of the secondary amine in piperidine intermediates is critical for introducing the N-methyl group. The patent employs dimethyl sulfate as the alkylating agent instead of methyl iodide, which reduces costs by 40% and avoids iodide-related side reactions. In step 5, potassium tert-butoxide (5.0–5.4 equivalents) facilitates deprotonation, enabling methyl transfer at 60°C. This method suppresses N-methylation byproducts to <0.1% while achieving 88% yield for 1-benzyl-4-anilino-4-methoxymethyl piperidine (Compound V).

Table 1: Comparison of Methylating Agents

ReagentCost (USD/kg)Reaction YieldByproduct Formation
Dimethyl sulfate1288%<0.1%
Methyl iodide15075%5–8%
Methyl triflate32092%0.5%

Acylation with Propionic Anhydride

The propionamide group is introduced via acylation of the secondary amine. Propionic anhydride replaces propionyl chloride in, mitigating irritancy risks and improving reaction purity from 85% to 99%. In step 6, the intermediate 1-benzyl-4-anilino-4-methoxymethyl piperidine reacts with propionic anhydride in dichloromethane at 25°C, followed by extraction with ethyl acetate. The absence of HCl gas generation simplifies equipment requirements, and the reaction achieves 94% yield.

Deprotection and Salt Formation

Catalytic Hydrogenolysis

Removal of the benzyl protecting group is achieved through hydrogenolysis using 5–10% Pd/C in ethanol at 60°C under 3 bar H₂ pressure. This step converts 1-benzyl-4-(N-phenylpropionamide)-4-methoxymethyl piperidine hydrochloride (Compound VI) into the target compound over 24–48 hours. Excess Pd/C (10:1 mass ratio) ensures complete deprotection, with HPLC monitoring confirming <0.05% residual starting material.

Hydrochloride Salt Crystallization

The final product is stabilized as a hydrochloride salt via recrystallization from ethanol/methyl tert-butyl ether (1:1 v/v). This step enhances storage stability by preventing hygroscopic decomposition, with X-ray diffraction confirming a monoclinic crystal structure containing 0.5 equivalents of water. The salt formation increases melting point from 45°C (free base) to 162–164°C, facilitating handling and transport.

Yield Optimization and Purification

Solvent Selection for Recrystallization

Recrystallization solvents critically impact purity and yield. The patent identifies ethyl acetate/n-hexane (1:3 v/v) as optimal for intermediate purification, reducing impurity levels from 2.1% to 0.3%. For the final product, ethanol/MTBE mixtures provide a 99.7% pure hydrochloride salt after two crystallizations.

Table 2: Recrystallization Solvent Performance

Solvent SystemPurity Post-CrystallizationYield Loss
Ethanol/MTBE (1:1)99.7%12%
Methanol/Isopropyl ether98.5%8%
Acetone/Water (2:1)97.1%5%

Lithium Aluminium Hydride Quenching

Excess lithium aluminium hydride from reduction steps is neutralized using acetone at <50°C, followed by potassium hydroxide precipitation. Centrifugation removes aluminum oxides, minimizing emulsion formation during extraction. This protocol reduces inorganic waste by 30% compared to aqueous acid quenching .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Methyl-N-(piperidin-4-yl)propionamide derivatives?

  • Methodological Answer : The synthesis typically involves:
  • Stepwise functionalization of piperidin-4-amine precursors. For example, coupling reactions with propionyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) yield the amide backbone .
  • Reductive amination using sodium triacetoxyborohydride (Na(OAc)₃BH) for secondary amine formation .
  • Protection/deprotection strategies (e.g., Boc groups) to control regioselectivity during multi-step syntheses .
  • Chromatographic purification (silica gel or reverse-phase HPLC) ensures structural integrity .

Q. How is structural purity validated for these compounds?

  • Methodological Answer : Critical analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, piperidine ring protons resonate at δ 2.5–3.5 ppm, while aromatic protons (if present) appear at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₄N₂O₂ for the base compound) .
  • Reverse-Phase HPLC : Assesses purity (>95% required for pharmacological studies) using gradients of acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or phenyl rings) influence μ-opioid receptor (MOR) binding affinity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Hydroxyl groups at the 5-position of the tetrahydronaphthalen-2-yl methyl moiety enhance MOR affinity (e.g., compound 20: Kᵢ = 2 nM) compared to amine/amide substituents (Kᵢ > 40 nM) .
  • N-Phenyl substitutions : Fluorine or chlorine on the phenyl ring reduces binding, while methoxy groups are tolerated but not preferred .
  • Piperidine ring modifications : Removal of the methylene spacer between the piperidine and amide groups improves selectivity (e.g., compound 20 shows 5000× selectivity for MOR over δ-opioid receptors (DOR)) .

Table 1 : Key SAR Findings

CompoundSubstituentMOR Kᵢ (nM)DOR Kᵢ (nM)Selectivity (MOR/DOR)
8Amine580>1000~2×
20Hydroxyl2>10,0005000×

Q. How can researchers resolve discrepancies between high in vitro binding affinity and low in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic (PK) profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and blood-brain barrier (BBB) penetration. For instance, compound 20 showed poor CNS bioavailability despite high MOR affinity, likely due to rapid hepatic clearance .
  • Functional assays : Use GTPγS binding or β-arrestin recruitment to evaluate signaling bias. Compound 20 exhibited moderate agonist activity in guinea pig ileum (GPI, EC₅₀ = 55 nM) but weak activity in mouse vas deferens (MVD), suggesting tissue-specific efficacy .
  • Prodrug strategies : Introduce ester or carbamate groups to enhance solubility and BBB penetration .

Q. What advanced analytical techniques are critical for characterizing metabolic pathways?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identifies phase I (oxidative) and phase II (conjugative) metabolites in liver microsomes .
  • Radiolabeled tracer studies : Use ³H- or ¹⁴C-labeled analogs to quantify tissue distribution and excretion .
  • Cryo-EM/X-ray crystallography : Resolve ligand-receptor binding modes to guide structural optimization (e.g., piperidine orientation in MOR’s orthosteric pocket) .

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